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molecular formula C15H17NO3 B6416231 Ethyl 2-{7-hydroxy-1H,2H,3H,4H-cyclopenta[b]indol-3-yl}acetate CAS No. 1206124-13-1

Ethyl 2-{7-hydroxy-1H,2H,3H,4H-cyclopenta[b]indol-3-yl}acetate

Cat. No. B6416231
M. Wt: 259.30 g/mol
InChI Key: QPXXHQCMPZUYDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09447041B2

Procedure details

DCM (305 mL) was transferred to a 1 L 3-necked round-bottomed flask and cooled to −11° C. (internal) (ice acetone bath). BBr3 (72.0 mL, 761 mmol) was added to the DCM with stirring. A solution of ethyl 2-(7-methoxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate (41.62 g, 152 mmol) in DCM (145 mL) was added in drops maintaining the internal temperature of about −5 to 0° C. After the addition the reaction was stirred for 1 h below about 0° C. The reaction mixture was slowly poured into mixture of ice (400 mL) and saturated K2CO3 (400 mL) and stirred well (pH maintained at 9-7). The organic layer was separated, washed with brine (1×100 mL), dried over MgSO4, filtered and concentrated under reduced pressure. The residual brown oil was purified by passing it through a pad of silica gel to give the title compound (8.03 g). LCMS m/z=260.2.
[Compound]
Name
ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
72 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
ethyl 2-(7-methoxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate
Quantity
41.62 g
Type
reactant
Reaction Step Three
Name
Quantity
145 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
400 mL
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
reactant
Reaction Step Four
Name
Quantity
305 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.C[O:6][C:7]1[CH:15]=[CH:14][C:13]2[NH:12][C:11]3[CH:16]([CH2:19][C:20]([O:22][CH2:23][CH3:24])=[O:21])[CH2:17][CH2:18][C:10]=3[C:9]=2[CH:8]=1.C([O-])([O-])=O.[K+].[K+]>C(Cl)Cl>[OH:6][C:7]1[CH:15]=[CH:14][C:13]2[NH:12][C:11]3[CH:16]([CH2:19][C:20]([O:22][CH2:23][CH3:24])=[O:21])[CH2:17][CH2:18][C:10]=3[C:9]=2[CH:8]=1 |f:2.3.4|

Inputs

Step One
Name
ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
72 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
ethyl 2-(7-methoxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate
Quantity
41.62 g
Type
reactant
Smiles
COC1=CC=2C3=C(NC2C=C1)C(CC3)CC(=O)OCC
Name
Quantity
145 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
ice
Quantity
400 mL
Type
reactant
Smiles
Name
Quantity
400 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Five
Name
Quantity
305 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition the reaction
STIRRING
Type
STIRRING
Details
was stirred for 1 h below about 0° C
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred well
TEMPERATURE
Type
TEMPERATURE
Details
(pH maintained at 9-7)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residual brown oil was purified

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=2C3=C(NC2C=C1)C(CC3)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 8.03 g
YIELD: CALCULATEDPERCENTYIELD 20.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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